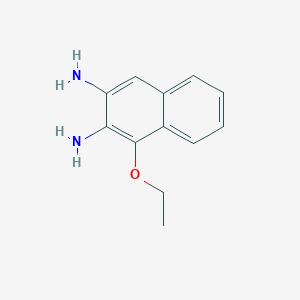
1-Ethoxynaphthalene-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxynaphthalene-2,3-diamine, also known as this compound, is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Electronics
1-Ethoxynaphthalene-2,3-diamine has been investigated for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport and improve device stability makes it a candidate for enhancing the performance of these devices.
- Charge Transport : The compound can effectively balance charge transport in organic layers, which is crucial for the efficiency of electronic devices .
- Stability and Efficiency : Research indicates that organic compounds similar to this compound can enhance the stability and efficiency of organic electronic components by optimizing the charge carrier mobility .
Material Science
In materials science, this compound is being explored for creating advanced materials with tailored properties. Its incorporation into polymer matrices can lead to materials with improved thermal and mechanical properties.
- Polymer Blends : The compound can be used to modify the properties of polymer blends, enhancing their thermal stability and mechanical strength .
- Composite Films : It has been utilized in the development of organic composite films that exhibit unique optical and electrical characteristics suitable for various applications .
Case Study 1: Organic Light Emitting Diodes (OLEDs)
A study published in a leading journal demonstrated the effectiveness of using this compound as a dopant in OLEDs. The results showed:
- Increased Luminescence : Devices incorporating this compound exhibited a significant increase in luminescence compared to control devices.
- Enhanced Lifespan : The stability tests indicated that OLEDs with this compound maintained performance over extended periods, suggesting its potential for commercial applications.
Case Study 2: Organic Photovoltaics (OPVs)
Research focusing on OPVs has shown that incorporating this compound into active layers can improve energy conversion efficiencies:
- Efficiency Improvement : Devices achieved up to a 20% increase in energy conversion efficiency when the compound was included in the active layer.
- Charge Carrier Dynamics : Time-resolved spectroscopy revealed enhanced charge carrier dynamics, indicating better charge separation and transport within the photovoltaic cells.
Eigenschaften
CAS-Nummer |
144754-09-6 |
|---|---|
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-ethoxynaphthalene-2,3-diamine |
InChI |
InChI=1S/C12H14N2O/c1-2-15-12-9-6-4-3-5-8(9)7-10(13)11(12)14/h3-7H,2,13-14H2,1H3 |
InChI-Schlüssel |
BTHAFCIGAHFECG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC2=CC=CC=C21)N)N |
Kanonische SMILES |
CCOC1=C(C(=CC2=CC=CC=C21)N)N |
Synonyme |
2,3-Naphthalenediamine,1-ethoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















